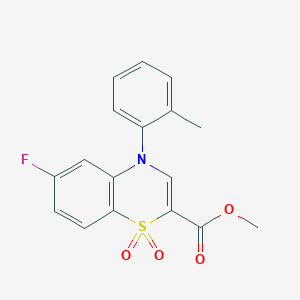

methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 6-fluoro-4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-8-7-12(18)9-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCKVUINQWOCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as “methyl 6-fluoro-4-(2-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate”, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold. This class of compounds has been reported to interact with various targets, including Gly/NMDA, AMPA, and kainic acid (KA) receptors . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system as the major excitatory neurotransmitter.

Mode of Action

The compound interacts with its targets, primarily the AMPA receptors , resulting in changes in the receptor’s activity. The specific interaction and the resulting changes depend on the functional groups attached to the benzothiadiazine-1,1-dioxide ring.

Biochemical Pathways

The compound’s interaction with the AMPA receptors affects the glutamatergic neurotransmission . This can lead to various downstream effects, influencing numerous biochemical pathways.

Result of Action

The result of the compound’s action would depend on its interaction with the AMPA receptors and the subsequent effects on the glutamatergic neurotransmission. This could potentially lead to changes in neuronal excitability and synaptic plasticity, impacting various neurological functions.

Biological Activity

Methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. Its unique structure and substituents contribute to its notable biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 329.4 g/mol. The presence of a fluorine atom and various aromatic substituents enhances its chemical reactivity and biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H14FNO4S |

| Molecular Weight | 329.4 g/mol |

| Key Functional Groups | Benzothiazine core, Fluorine |

| Unique Features | Enhanced lipophilicity, Reactivity |

Biological Activities

This compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Interaction with specific molecular targets such as enzymes or receptors is believed to play a crucial role in its anticancer effects.

- Anti-inflammatory Properties : The compound shows potential in reducing inflammation by modulating signaling pathways related to inflammatory responses. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

The biological activity of this compound is influenced by its structural features. The fluorine atom enhances lipophilicity, which improves bioavailability and interaction with biological targets. The specific substituents on the benzothiazine core can alter the compound's affinity for various enzymes or receptors involved in disease processes.

Research Findings and Case Studies

Recent research has focused on the pharmacological profile of this compound. Notable findings include:

- In vitro Studies : Laboratory studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines when treated with varying concentrations over specified time periods. For instance, treatment with 10 µM concentration resulted in a 50% reduction in cell viability after 48 hours.

- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and inflammatory markers when administered at therapeutic doses.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzothiazine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | C17H14FNO4S | 347.37 g/mol | Different aryl substituent enhancing activity |

| Methyl 7-fluoro-4-(3-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | C17H14FNO5S | 365.40 g/mol | Different position of fluorination affects reactivity |

This table illustrates how variations in substituents can lead to differences in biological activity among benzothiazine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Property Comparison of Selected 1,4-Benzothiazine Derivatives

*Calculated values; †From ; ‡From ; §From .

Key Observations:

Electronic Effects: Fluorine (F) and bromine (Br) are both electron-withdrawing groups (EWGs), but Br’s larger atomic radius may increase steric hindrance.

Steric and Hydrophobic Effects :

- The 3,5-dimethylphenyl substituent () adds significant steric bulk, which could reduce binding affinity in biological targets but enhance membrane permeability .

- The target compound’s 2-methylphenyl group balances moderate hydrophobicity with minimal steric interference.

Synthetic Considerations :

- Fluorine is typically introduced via electrophilic substitution or halogen exchange, while bromine may require harsher conditions (e.g., Br₂/FeBr₃) .

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzothiazine derivative?

Answer:

A robust synthesis route involves alkylation of a hydroxy-substituted precursor under reflux conditions. For example:

- Step 1: Start with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (or analogous fluoro-substituted precursor).

- Step 2: React with alkylating agents (e.g., ethyl iodide) in acetonitrile with anhydrous potassium carbonate as a base.

- Step 3: Reflux for 7 hours, followed by solvent removal, filtration, and washing with chloroform/water .

- Yield: ~77% after crystallization.

Key Considerations: - Monitor reaction progress via TLC or HPLC.

- Optimize alkylation efficiency by adjusting stoichiometry (e.g., 5:1 molar ratio of alkylating agent to precursor) .

Basic: How should researchers characterize the purity of this compound?

Answer:

Use HPLC with UV detection and validated reference standards. Key parameters include:

| Parameter | Example Values | Source |

|---|---|---|

| Column | C18 reversed-phase | |

| Detection wavelength | 260–350 nm | |

| Retention time | ~350 nm (analogous compounds) | |

| Methodology: |

- Calibrate with related impurities (e.g., meloxicam analogs) using relative response factors (RRF) .

- Validate limits of detection (LOD) for byproducts (e.g., ≤0.1% w/w for critical impurities) .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Containment: Use a glovebox for handling toxic or irritant intermediates (e.g., sulfonyl chlorides) .

- Waste Disposal: Segregate halogenated solvents (e.g., chloroform) and aqueous waste separately .

Advanced: How do intermolecular interactions influence the crystal structure of this compound?

Answer:

X-ray crystallography reveals C–H···S/O hydrogen bonds and π-π stacking (centroid distances: ~3.6 Å) as key packing drivers .

Methodology:

- Grow single crystals via slow evaporation (e.g., chloroform).

- Analyze using riding models for H-atom placement and refine with software (e.g., SHELX).

- Note: Substituents (e.g., fluorine) may shorten bond lengths (e.g., C–O) due to reduced hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

Stepwise approach:

Reproduce synthesis: Ensure identical conditions (solvent, heating rate).

Cross-validate characterization: Compare DSC (differential scanning calorimetry) and NMR (e.g., for fluorine environments).

Assess polymorphism: Perform PXRD to identify crystalline vs. amorphous forms.

Example: Discrepancies in melting points (e.g., 139–140°C vs. 147°C) may arise from solvent traces or polymorphic transitions .

Advanced: What strategies optimize bioactivity studies for this compound?

Answer:

- Structural analogs: Compare with 1,2-benzothiazine derivatives showing anti-inflammatory or antibacterial activity .

- In vitro assays: Test Calpain I inhibition or endothelin receptor antagonism using:

- Enzyme-linked assays (IC determination).

- Molecular docking to predict binding to target proteins (e.g., COX-2).

- Key Modification: Introduce fluorine at position 6 to enhance metabolic stability .

Advanced: How can computational methods aid in understanding reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.